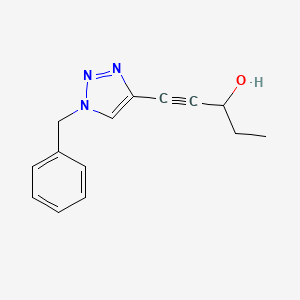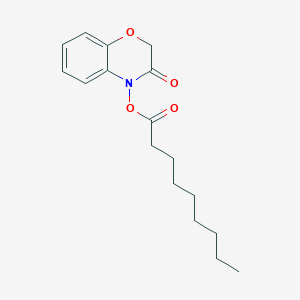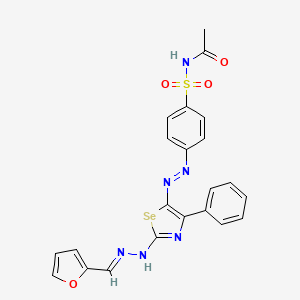
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a triazole ring and a pent-1-yn-3-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol typically involves a multi-step process. One common method starts with the reaction of benzyl chloride with sodium azide to form 1-benzyl-1H-1,2,3-triazole. This intermediate is then reacted with pent-1-yn-3-ol under specific conditions, such as the presence of a copper(I) catalyst and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help achieve large-scale synthesis with minimal waste and high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like ammonia (NH3) or alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Aldehydes, ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Substituted triazoles, alkylated products.
Wissenschaftliche Forschungsanwendungen
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism by which 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol: Similar structure but with a methanol group instead of pent-1-yn-3-ol.
1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethanol: Similar structure but with an ethanol group instead of pent-1-yn-3-ol.
Uniqueness: 1-(1-Benzyl-1H-1,2,3-triazol-4-yl)pent-1-yn-3-ol is unique due to its pent-1-yn-3-ol moiety, which provides distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for specific applications where its unique structure is advantageous.
Eigenschaften
CAS-Nummer |
920282-87-7 |
|---|---|
Molekularformel |
C14H15N3O |
Molekulargewicht |
241.29 g/mol |
IUPAC-Name |
1-(1-benzyltriazol-4-yl)pent-1-yn-3-ol |
InChI |
InChI=1S/C14H15N3O/c1-2-14(18)9-8-13-11-17(16-15-13)10-12-6-4-3-5-7-12/h3-7,11,14,18H,2,10H2,1H3 |
InChI-Schlüssel |
YICNRHFCWRZQMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C#CC1=CN(N=N1)CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Tert-butyl-2'-(2-chlorophenyl)-7'-methoxy-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B15173428.png)
![4-(Bromomethyl)-1-[4-(methanesulfonyl)phenyl]-1H-pyrazole](/img/structure/B15173442.png)


![1H-Pyrazole-1-butanenitrile, 4-[3-(1,1-dioxido-4-oxo-1,2,5-thiadiazolidin-2-yl)-4-hydroxyphenyl]-](/img/structure/B15173459.png)
![1-(Methylselanyl)-2-[(1S)-1-(methylsulfanyl)ethyl]benzene](/img/structure/B15173467.png)

![(6-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate](/img/structure/B15173487.png)
![4-Methyl-5-azabicyclo[2.1.0]pent-2-ene-1-carbonitrile](/img/structure/B15173489.png)
